6'-Bromo-2,3'-bipyridine CAS number and properties
6'-Bromo-2,3'-bipyridine CAS number and properties
This guide details the chemical identity, synthesis, and application of 6'-Bromo-2,3'-bipyridine , a critical heterocyclic scaffold in medicinal chemistry and materials science.[1]
A Strategic Scaffold for High-Fidelity Ligand Design and Drug Discovery[1]
Executive Summary
6'-Bromo-2,3'-bipyridine is a bifunctional heteroaromatic building block characterized by two distinct pyridine rings connected via a C2–C3' bond.[1] Unlike the symmetric 2,2'-bipyridine, this isomer offers unique geometric properties, preventing planar chelation in standard bidentate modes while providing orthogonal reactivity vectors.[1] Its primary utility lies in its 6'-bromo substituent , which serves as a high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 6'-Bromo-2,3'-bipyridine |
| CAS Number | 106047-28-3 |
| Molecular Formula | |
| Molecular Weight | 235.08 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, |
| pKa (Calculated) | ~2.5 (Pyridine N), ~0.5 (Bromo-pyridine N) |
| Storage | Inert atmosphere, 2–8°C (Light sensitive) |
Structural Analysis
The molecule consists of a "Ring A" (2-pyridyl) and a "Ring B" (3-pyridyl) bearing a bromine atom at position 6.[1]
-
Ring A (Nucleophilic): The nitrogen at position 1 remains accessible for coordination or protonation.
-
Ring B (Electrophilic): The presence of the bromine at C6' (ortho to nitrogen) activates this ring toward oxidative addition and nucleophilic attack.
Synthetic Methodologies
Producing 6'-bromo-2,3'-bipyridine requires strict regiocontrol to prevent the formation of symmetric byproducts (e.g., 2,2'-bipyridine) or incorrect isomers.[1]
Protocol A: Regioselective Stille Coupling (Gold Standard)
This method utilizes the differential reactivity of halogens. 2-Bromo-5-iodopyridine is used as the electrophile; the C-I bond reacts exclusively under mild conditions, leaving the C-Br bond intact for future functionalization.[1]
Reagents:
-
Nucleophile: 2-(Tributylstannyl)pyridine[1]
-
Electrophile: 2-Bromo-5-iodopyridine[1]
-
Catalyst:
(5 mol%) -
Solvent: Toluene or DMF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried Schlenk flask with 2-bromo-5-iodopyridine (1.0 equiv) and
(0.05 equiv) under Argon. -
Addition: Add anhydrous toluene (0.1 M concentration) followed by 2-(tributylstannyl)pyridine (1.05 equiv).
-
Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[1] The iodine position (C5) reacts, linking the rings.
-
Workup: Cool to RT. Treat with aqueous KF to precipitate tin residues. Filter through Celite.
-
Purification: Flash chromatography (
, gradient 0-20% EtOAc in Hexanes).
Protocol B: Suzuki-Miyaura Coupling (Alternative)
Useful when avoiding organotin reagents.[1] Requires 2-iodopyridine to ensure the catalyst inserts into the coupling partner rather than the C-Br bond of the boronic acid.
-
Coupling Partners: 2-Iodopyridine + (6-Bromo-3-pyridyl)boronic acid.[1]
-
Conditions:
, , Dioxane/Water, 80°C. -
Note: Strict temperature control is required to prevent scrambling of the bromine.
Synthesis Logic Diagram
Caption: Regioselective Stille coupling pathway exploiting the reactivity difference between C-I and C-Br bonds.
Reactivity Profile & Applications
The utility of 6'-bromo-2,3'-bipyridine stems from its ability to act as a "masked" bipyridine.[1] The bromine atom allows it to be installed into larger molecules before the final functionalization.
Functionalization Vectors[1][9]
-
C-Br Activation (Suzuki/Stille/Negishi): The 6'-position is sterically accessible.[1] It is widely used to attach aryl or heteroaryl groups, extending conjugation.
-
Buchwald-Hartwig Amination: Substitution of the Br with amines yields 6'-amino-2,3'-bipyridines, common in kinase inhibitor scaffolds.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes generates rigid rod-like structures used in liquid crystals and molecular wires.[1]
Medicinal Chemistry Case Study: mGluR5 Antagonists
In the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), the 2,3'-bipyridine scaffold serves as a bioisostere for biaryl systems.
-
Role: The scaffold provides specific pi-stacking interactions within the receptor pocket.[1]
-
Modification: The 6'-Br is often converted to a nitrile (-CN) or a methyl group to tune metabolic stability and lipophilicity (LogP).[1]
Materials Science: TADF Emitters
In Organic Light Emitting Diodes (OLEDs), this scaffold acts as an electron-accepting unit.[1]
-
Mechanism: The 2,3'-linkage disrupts conjugation compared to 2,2'-bipyridine, raising the triplet energy (
) and facilitating Thermally Activated Delayed Fluorescence (TADF).[1]
Reactivity Flowchart
Caption: Divergent synthesis pathways from the core scaffold to functionalized derivatives.
Safety & Handling (MSDS Highlights)
-
Hazards: Acute Toxic (Oral), Skin Irritant, Serious Eye Damage.
-
GHS Signal Word: DANGER
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; the powder is an irritant to the respiratory tract.
-
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Synthesis of Bipyridines via Stille Coupling
-
Suzuki Coupling Methodology for Pyridines
-
CAS Registry Verification
-
Application in TADF Materials
Sources
- 1. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
